3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
3-Ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a pyrimidoindole derivative characterized by a tricyclic core structure fused with a pyrimidone ring. The compound features a 3-ethyl substituent on the indole nitrogen and a sulfanyl-linked oxoethyl-morpholine moiety at position 2. Morpholine, a six-membered ring containing one nitrogen and one oxygen atom, enhances solubility and hydrogen-bonding capacity due to its polar nature .
Properties
IUPAC Name |
3-ethyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-2-22-17(24)16-15(12-5-3-4-6-13(12)19-16)20-18(22)26-11-14(23)21-7-9-25-10-8-21/h3-6,19H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZQMPOFUSKCJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidoindole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidoindole core.
Introduction of the ethyl group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Attachment of the morpholin-4-yl-2-oxoethyl group: This step involves the reaction of the pyrimidoindole core with a morpholin-4-yl-2-oxoethyl precursor under suitable conditions, such as in the presence of a coupling agent.
Formation of the sulfanyl linkage:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles, electrophiles.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Reduced functional groups such as alcohols or amines.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular formula: . Its structure features a pyrimidoindole core, which is significant for its biological activity. The presence of morpholine and sulfanyl groups enhances its interaction with biological targets.
Anticancer Properties
Research indicates that compounds similar to 3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one exhibit promising anticancer activities. For instance, derivatives of pyrimidoindoles have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and survival. In vitro studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
COX Inhibition
The compound has been explored for its potential as a cyclooxygenase (COX) inhibitor. COX enzymes play a crucial role in inflammation and pain pathways. Preliminary studies suggest that the compound may exhibit selective inhibition of COX-II, which is implicated in inflammatory diseases and certain cancers . The structure's ability to mimic substrates of COX enzymes could be responsible for its inhibitory effects.
Interaction with Proteins
The compound likely interacts with various proteins involved in cellular signaling pathways. For example, it may bind to the active sites of kinases or phosphatases, altering their activity and subsequently affecting downstream signaling cascades . This interaction could lead to changes in cell cycle regulation and apoptosis.
Structure-Activity Relationship (SAR)
Studies on similar compounds have established a structure–activity relationship that helps predict the biological activity based on structural modifications. The presence of the morpholine ring is hypothesized to enhance solubility and bioavailability, which are critical factors for therapeutic efficacy .
Case Studies and Research Findings
Several studies have documented the efficacy of related compounds:
Mechanism of Action
The mechanism of action of 3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.
Modulating signaling pathways: Affecting key signaling pathways that regulate cellular functions such as proliferation, apoptosis, and differentiation.
Interacting with nucleic acids: Binding to DNA or RNA and influencing gene expression or replication.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical differences between 3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one and related compounds:
*Inferred molecular formula based on structural analogs.
Detailed Analysis of Structural and Functional Differences
Role of the 3-Position Substituent
- Ethyl vs. However, aromatic substituents like phenyl or 4-ethoxyphenyl may enhance π-π stacking interactions with biological targets, as seen in TLR4 ligand studies .
- Electron-Withdrawing Groups : The 3-(3-trifluoromethylphenyl) analog introduces strong electron-withdrawing effects, which could modulate electronic distribution and binding affinity.
Sulfanyl Group Modifications
- Morpholine vs. Azepane/Piperazine : The morpholin-4-yl group in the target compound provides two hydrogen-bond acceptors (oxygen and nitrogen), improving solubility compared to azepan (one acceptor) . Piperazine derivatives (e.g., 4-phenylpiperazin-1-yl in ) introduce additional nitrogen atoms, enhancing basicity and interaction with acidic residues in proteins.
- Phenacyl vs.
Physicochemical Trends
- Lipophilicity (XLogP3) : Morpholine-containing compounds exhibit moderate XLogP3 values (~4.2–4.5) due to balanced hydrophilicity from the oxygen atom . Phenacyl or trifluoromethylphenyl groups elevate XLogP3 (>5), favoring hydrophobic environments .
- Hydrogen-Bonding Capacity : Morpholine and pyrrolidine derivatives have higher hydrogen-bond acceptor counts (4–5) than azepan analogs, correlating with improved solubility.
Biological Activity
3-ethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that exhibits significant biological activity. This article reviews its biological properties, focusing on its pharmacological effects, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is this compound. It contains a pyrimidine ring fused with an indole structure and incorporates a morpholine moiety. The molecular formula is .
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit antitumor properties. For instance, a related compound demonstrated significant inhibition of tumor growth in xenograft models by targeting pathways involved in cell proliferation and apoptosis . The mechanism may involve the blockade of ERK phosphorylation and modulation of PD-1/PD-L1 expression .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In preclinical models, it showed potential in reducing inflammatory markers associated with various diseases . This suggests that it could serve as a therapeutic agent in conditions characterized by chronic inflammation.
Enzyme Inhibition
Research indicates that derivatives of this compound might act as inhibitors of cyclooxygenase (COX) enzymes. COX inhibitors are widely used in managing pain and inflammation. The potency of similar compounds against COX-II has been reported with IC50 values significantly lower than traditional NSAIDs .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Starting materials include indole derivatives and morpholine precursors. The reaction conditions often require specific catalysts and solvents to achieve high purity and yield .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antitumor effects in xenograft models with significant tumor growth inhibition. |
| Study 2 | Showed anti-inflammatory activity in murine models with reduced cytokine levels. |
| Study 3 | Investigated enzyme inhibition; reported IC50 values indicating strong COX-II inhibition compared to standard treatments. |
Q & A
Q. What strategies validate the compound’s toxicity profile in preclinical studies?
- In vitro cytotoxicity : MTT assays on HEK293 and HepG2 cells (48 hr exposure). Calculate CC₅₀ values and compare to positive controls (e.g., doxorubicin) .
- Genotoxicity : Comet assay to detect DNA strand breaks in lymphocytes after 24 hr treatment .
- Metabolite identification : Incubate with human liver microsomes (HLMs) and analyze via HRMS for reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
